molecular formula C27H39NO4 B023670 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol CAS No. 402616-41-5

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol

Cat. No. B023670
M. Wt: 441.6 g/mol
InChI Key: WHZSMGMWROULJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For example, improved synthesis methods for 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride, a compound with a similar structure, have been developed to enhance efficiency and convenience. These methods involve several steps starting from basic materials like benzene or benzyl chloride and 1-bromo-heptane, achieving total yields of 12% to 22.5% (GU Zong-ru, 2006); (Li Song, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various analytical techniques like NMR, IR, and MS, providing insights into their complex architecture. For example, diastereoselective reactions and structural analyses have been conducted on compounds with similar frameworks, revealing detailed molecular insights (M. Madesclaire et al., 2006).

Chemical Reactions and Properties

The chemical behavior of 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol includes reactions with aromatic aldehydes, leading to the formation of novel compounds. Such reactions are crucial for extending the chemical versatility and applicability of the molecule in synthetic chemistry (Doria Voisin et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in determining the compound's suitability for various applications. While specific studies on 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol are limited, related research indicates the importance of these properties in materials science and chemistry (B. Kraiz et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for the compound's applications in chemistry and material science. Studies on similar molecules provide a foundation for understanding these properties, suggesting avenues for future research and application (Tsuneo Suzuki, 1985).

Scientific Research Applications

Improved Synthesis Methods

Research has focused on improving the synthesis of 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride (FTY-720), a compound with immunosuppressant properties. Through various chemical processes, researchers have developed more efficient and convenient synthetic routes, increasing yields and simplifying procedures. For example, one study achieved a total yield of 12% using benzene as the starting material through a 9-step synthesis process, while another study synthesized FTY-720 via 7 steps with a 22.5% yield, using benzyl chloride and 1-bromo-heptane as starting materials (GU Zong-ru, 2006); (Li Song, 2009).

Apoptosis Induction in Cancer Therapy

FTY720 has been studied for its ability to induce apoptotic cell death in T cells and several other cell lines, suggesting potential anticancer activity. Research indicates that FTY720 triggers distinct pathways of apoptosis, highlighting its role in the cleavage of caspases and suggesting the importance of mitochondria in FTY720-triggered cell death. This property positions FTY720 as a promising compound for cancer therapy due to its potent immunosuppressive and anticancer activities (M. Fujino et al., 2002).

Cytoprotective Effects in Multiple Sclerosis Therapy

FTY720 has shown promising therapeutic effects in multiple sclerosis (MS), a degenerative disease characterized by demyelination and oligodendrocyte death. It acts as an agonist for G protein-coupled receptors for sphingosine-1-phosphate, crucial in stimulating oligodendrocyte survival. Besides its immunosuppressive functions, FTY720 directly affects oligodendrocyte progenitors, promoting survival and, with neurotrophin-3 (NT-3), stimulating maturation. This suggests a dual benefit in MS therapy: protecting oligodendrocyte progenitors and enhancing remyelination (Rochelle P. Coelho et al., 2007).

Contributions to Material Science

The compound's derivatives have been explored in material science, particularly in synthesizing new plastics and fuel additives. For instance, research has focused on creating benzoate plasticizers for polyvinyl chloride based on by-products enriched with related alcohols, showcasing the versatility and potential industrial applications of derivatives of 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol in developing sustainable materials (I. O. Maydanova et al., 2020).

Future Directions

FTY720 is under development for the treatment of multiple sclerosis and prevention of solid organ transplant rejection . The drug’s effectiveness is likely due to a culmination of mechanisms involving reduction of autoreactive T cells, neuroprotective influence of FTY720-P in the CNS, and inhibition of inflammatory mediators in the brain .

properties

IUPAC Name

benzyl N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c1-2-3-4-5-6-8-11-23-14-16-24(17-15-23)18-19-27(21-29,22-30)28-26(31)32-20-25-12-9-7-10-13-25/h7,9-10,12-17,29-30H,2-6,8,11,18-22H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZSMGMWROULJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461809
Record name Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester

CAS RN

402616-41-5
Record name Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.07 g (10.0 mmol) of 2-amino-2-hydroxymethyl-4-(4-(octyl)phenyl)butanol and 3.00 g (30.0 mmol) of KHCO3 in 200 mL of EtOAc and 150 mL of H2O was treated with 1.50 mL (10.0 mmol) of benzyl chloroformate, then stirred at rt for 2 h. The organic layer of the reaction mixture was separated, dried over MgSO4 and concentrated to afford 5.29 g of the title compound: 1H NMR (500 Mhz) δ0.88 (t, J=6.5, 3H), 1.22-1.34 (12H), 1.55-1.60 (m, 2H), 1.87-1.91 (m, 2H), 2.53-2.59 (4H), 3.23 (br s, 2H), 3.67 (dd, J=6.5, 11.5, 1H), 3.90 (dd, J=6.5, 11.5, 1H), 5.08 (s, 2H), 5.30 (s, 1H), 7.05-7.09 (4H), 7.32-7.36 (5H); HPLC A 5.34 min.
Quantity
3.07 g
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

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